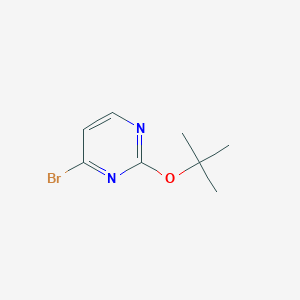4-Bromo-2-(tert-butoxy)pyrimidine
CAS No.: 959240-97-2
Cat. No.: VC8335710
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 959240-97-2 |
|---|---|
| Molecular Formula | C8H11BrN2O |
| Molecular Weight | 231.09 |
| IUPAC Name | 4-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine |
| Standard InChI | InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3 |
| Standard InChI Key | VUEKMEFODVJTDN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC1=NC=CC(=N1)Br |
| Canonical SMILES | CC(C)(C)OC1=NC=CC(=N1)Br |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-Bromo-2-(tert-butoxy)pyrimidine is C₈H₁₁BrN₂O, derived from the pyrimidine core (C₄H₃N₂) substituted with bromine and a tert-butoxy group. The tert-butoxy group introduces steric bulk, influencing the compound’s reactivity and solubility, while the bromine atom serves as a potential site for further functionalization via cross-coupling reactions .
Comparative Structural Analysis
The tert-butoxy group in 4-Bromo-2-(tert-butoxy)pyrimidine distinguishes it from analogs like 2-Bromo-4-(tert-butyl)pyrimidine, where a tert-butyl group (-C(CH₃)₃) is directly bonded to the ring . This oxygen-containing substituent enhances the compound’s polarity compared to purely hydrocarbon-substituted derivatives, potentially improving solubility in polar solvents.
Synthesis and Manufacturing
While no explicit synthesis route for 4-Bromo-2-(tert-butoxy)pyrimidine is documented, methodologies for analogous bromopyrimidines suggest feasible pathways. A plausible approach involves:
Nucleophilic Substitution on Pyrimidine
-
Starting Material: 2-Hydroxypyrimidine derivatives, such as 2-hydroxypyrimidine-4-boronic acid, could undergo etherification with tert-butyl bromide in the presence of a base like potassium carbonate.
-
Bromination: Subsequent bromination at the 4-position using bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions .
Multi-Step Synthesis from Mucobromic Acid
Adapting a protocol for 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic acid :
-
Condensation: React tert-butylcarbamidine hydrochloride with mucobromic acid (C₄H₂Br₂O₂) in ethanol using sodium ethoxide as a base.
-
Cyclization: Heat the mixture to form the pyrimidine ring, followed by acidification to precipitate the product.
-
Functionalization: Introduce the tert-butoxy group via alkylation or Mitsunobu reaction.
Critical Reaction Parameters:
-
Use of anhydrous solvents to avoid hydrolysis of intermediates.
Physicochemical Properties
Predicted properties for 4-Bromo-2-(tert-butoxy)pyrimidine, extrapolated from analogs:
The tert-butoxy group likely reduces crystallinity compared to tert-butyl-substituted analogs, as seen in 2-Bromo-4-(tert-butyl)pyrimidine, which has a reported melting point of 85–90°C .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
-
¹³C NMR:
-
δ 80.5 ppm (tert-butoxy quaternary carbon).
-
δ 158–162 ppm (C2 and C4 pyrimidine carbons).
-
Mass Spectrometry (MS)
Applications and Research Significance
Pharmaceutical Intermediates
4-Bromo-2-(tert-butoxy)pyrimidine serves as a precursor for kinase inhibitors and antiviral agents. For example:
-
Anticancer Agents: Suzuki-Miyaura coupling with boronic acids introduces aryl groups at C4, enabling structure-activity relationship (SAR) studies .
-
Protease Inhibitors: The tert-butoxy group enhances metabolic stability by shielding the pyrimidine ring from oxidative degradation.
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume